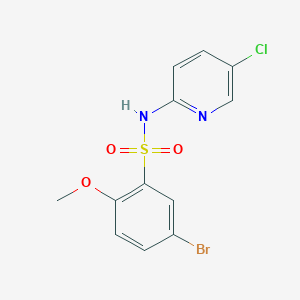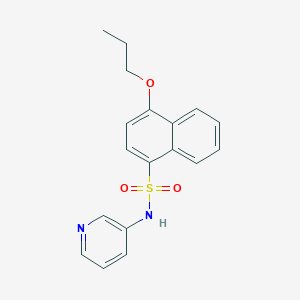
4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Applications De Recherche Scientifique
Supramolecular Structures
Sulfonamides have been investigated for their supramolecular structures, with studies revealing different hydrogen-bonding arrangements and layer structures in sulfonamide isomers. These structural variations are crucial for understanding molecular interactions and designing compounds with desired properties (Kosutić Hulita et al., 2005).
Magnetic Properties
Research on cobalt(ii)-sulfonamide complexes highlights the correlation between magnetic anisotropy and coordination geometry, influenced by systematic substitution on the sulfonamide ligand. These findings have implications for the design of materials with specific magnetic properties (Wu et al., 2019).
Enzyme Inhibition
Sulfonamides have shown varying inhibitory properties against carbonic anhydrase, a metalloenzyme. Differences in substitution (N vs CH) can lead to significant changes in activity, providing a pathway for designing isoform-selective inhibitors (Bozdağ et al., 2014).
Pharmaceutical Applications
Studies on the formation of pharmaceutical solvates with sulfonamides, such as sulfamethazine, highlight the role of solvent molecules in imparting specific physicochemical properties to active pharmaceutical ingredients. This research aids in drug development and understanding drug-solvent interactions (Patel & Purohit, 2017).
Antidiabetic Activity
Research into novel pyridine-based heterocyclic compounds with sulfonamide moieties has revealed notable anti-diabetic activity through alpha-amylase inhibition. This opens avenues for developing new treatments for diabetes (Sadawarte et al., 2021).
Propriétés
IUPAC Name |
4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-12-23-17-9-10-18(16-8-4-3-7-15(16)17)24(21,22)20-14-6-5-11-19-13-14/h3-11,13,20H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZKEQBASLQKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

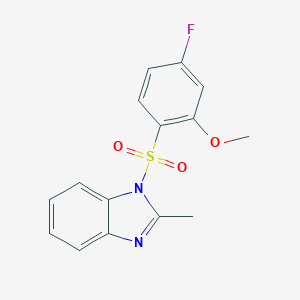
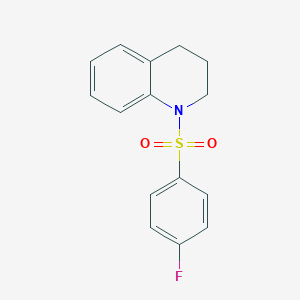
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
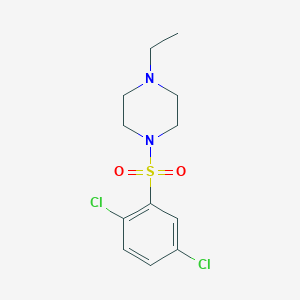
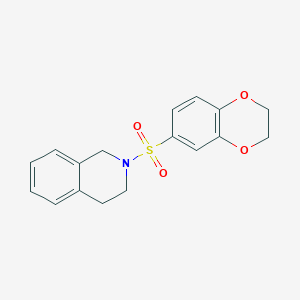





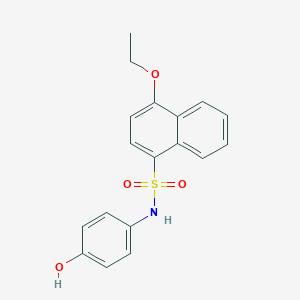
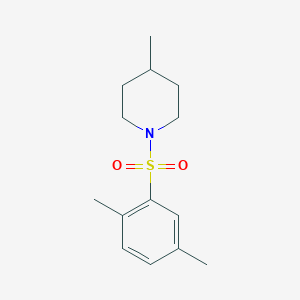
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344635.png)
